

Technical Support Center: (Rac)-Tivantinib and c-MET Phosphorylation

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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing a lack of c-MET phosphorylation inhibition when using **(Rac)-Tivantinib** in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are using **(Rac)-Tivantinib** to inhibit c-MET, but we do not observe a decrease in c-MET phosphorylation. Is this expected?

A1: This is a reported and not entirely unexpected observation. While initially developed as a selective c-MET inhibitor, substantial evidence now indicates that the cytotoxic effects of Tivantinib are often independent of its action on c-MET.^{[1][2][3]} Several studies have shown that Tivantinib's anti-tumor activity is not always correlated with the inhibition of c-MET phosphorylation.^{[1][4]} In some cancer cell lines, both c-MET-dependent and -independent, Tivantinib has been shown to inhibit cell growth without suppressing c-MET phosphorylation.^{[1][2]}

Q2: What is the proposed mechanism of action for Tivantinib if not through c-MET inhibition?

A2: A primary off-target effect of Tivantinib is the disruption of microtubule polymerization.^{[1][2][5][6][7]} It has been shown to bind directly to tubulin at the colchicine binding site, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.^{[5][6][7]} This activity is similar to that of other microtubule-targeting agents like vincristine.^[1]

Q3: Are there any other reported off-target effects for Tivantinib?

A3: Yes, besides its well-documented effects on microtubules, Tivantinib has been identified as a potent inhibitor of GSK3 α and GSK3 β , which may contribute to its anti-cancer activity in certain contexts like acute myeloid leukemia.[8][9]

Q4: Under what conditions has Tivantinib been shown to inhibit c-MET phosphorylation?

A4: Early studies reported that Tivantinib, as a non-ATP competitive inhibitor, could inhibit both constitutive and HGF-induced c-MET phosphorylation in various cancer cell lines and in xenograft models.[10][11][12][13] However, the concentrations required for this inhibition and the specific cellular contexts are critical factors. Some studies suggest that c-MET might be more of a predictor of response rather than the actual therapeutic target.[10]

Q5: Should we consider switching to a different c-MET inhibitor?

A5: If the primary goal of your experiment is to specifically inhibit c-MET phosphorylation, using alternative, well-characterized c-MET inhibitors might be advisable. Crizotinib and PHA-665752 are examples of ATP-competitive c-MET inhibitors that have been shown to effectively suppress c-MET phosphorylation and are often used as comparators in studies involving Tivantinib.[1][2]

Troubleshooting Guide: (Rac)-Tivantinib Not Inhibiting c-MET Phosphorylation

If your experimental goal is to validate the effect of Tivantinib on c-MET phosphorylation, here are some troubleshooting steps to consider:

Issue: No observable decrease in phospho-c-MET levels upon Tivantinib treatment.

Confirm Experimental Controls and Conditions

- Positive and Negative Controls: Ensure you have appropriate controls in your experiment.
 - Positive Control for Inhibition: Use a known c-MET inhibitor (e.g., Crizotinib, PHA-665752) to confirm that c-MET phosphorylation can be inhibited in your cell system.[1]

- Vehicle Control: Use a vehicle control (e.g., DMSO) to account for any effects of the solvent.
- Ligand Stimulation: If studying ligand-induced phosphorylation, ensure that HGF stimulation is robustly activating c-MET in your untreated control.
- Drug Concentration and Incubation Time:
 - Verify the concentration of Tivantinib used. While early studies showed inhibition at nanomolar concentrations, later studies suggest micromolar concentrations might be needed, where off-target effects become more prominent.[\[11\]](#)[\[12\]](#)
 - Optimize the incubation time. A time-course experiment (e.g., 1, 6, 24 hours) can determine the optimal duration for observing an effect.

Investigate Potential Off-Target Effects

- Microtubule Disruption Assay: Since Tivantinib is a known microtubule disruptor, you can perform an immunofluorescence assay for α -tubulin to see if Tivantinib is active in your cells in this capacity. Disruption of the microtubule network would confirm the biological activity of your Tivantinib stock.[\[1\]](#)[\[6\]](#)
- Cell Cycle Analysis: Tivantinib-induced microtubule disruption typically leads to a G2/M phase arrest.[\[1\]](#)[\[2\]](#) Analyzing the cell cycle profile of treated cells by flow cytometry can provide evidence of Tivantinib's on-target activity at the microtubule level.

Verify Reagent and Cell Line Integrity

- Tivantinib Stock: Confirm the integrity and purity of your **(Rac)-Tivantinib** compound. If possible, verify its identity and concentration analytically.
- Cell Line Authentication: Ensure your cell line is authentic and not misidentified or contaminated. Check the baseline expression and phosphorylation status of c-MET in your cell line.

Quantitative Data Summary

Table 1: Inhibitory Constants and Concentrations for Tivantinib

Parameter	Value	Target	Notes	Reference
Ki	~355 nM	c-MET	Cell-free assay; non-ATP competitive.	[10] [11] [12]
IC50	100 - 300 nM	p-c-MET	Inhibition of c- MET phosphorylation in cells.	[11]
IC50	~10 μ M	p-c-MET	Concentration used in some kinase assays.	[12]

Experimental Protocols

Protocol 1: Western Blot for c-MET Phosphorylation

- Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
- Serum Starvation (Optional): For HGF-induced phosphorylation, serum-starve cells (e.g., in serum-free media or 0.5% FBS) for 16-24 hours.
- Inhibitor Treatment: Treat cells with varying concentrations of Tivantinib, a positive control inhibitor (e.g., Crizotinib), and a vehicle control (DMSO) for the desired incubation time.
- HGF Stimulation (Optional): If applicable, stimulate cells with an appropriate concentration of HGF (e.g., 20-50 ng/mL) for a short period (e.g., 10-15 minutes) before lysis.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.

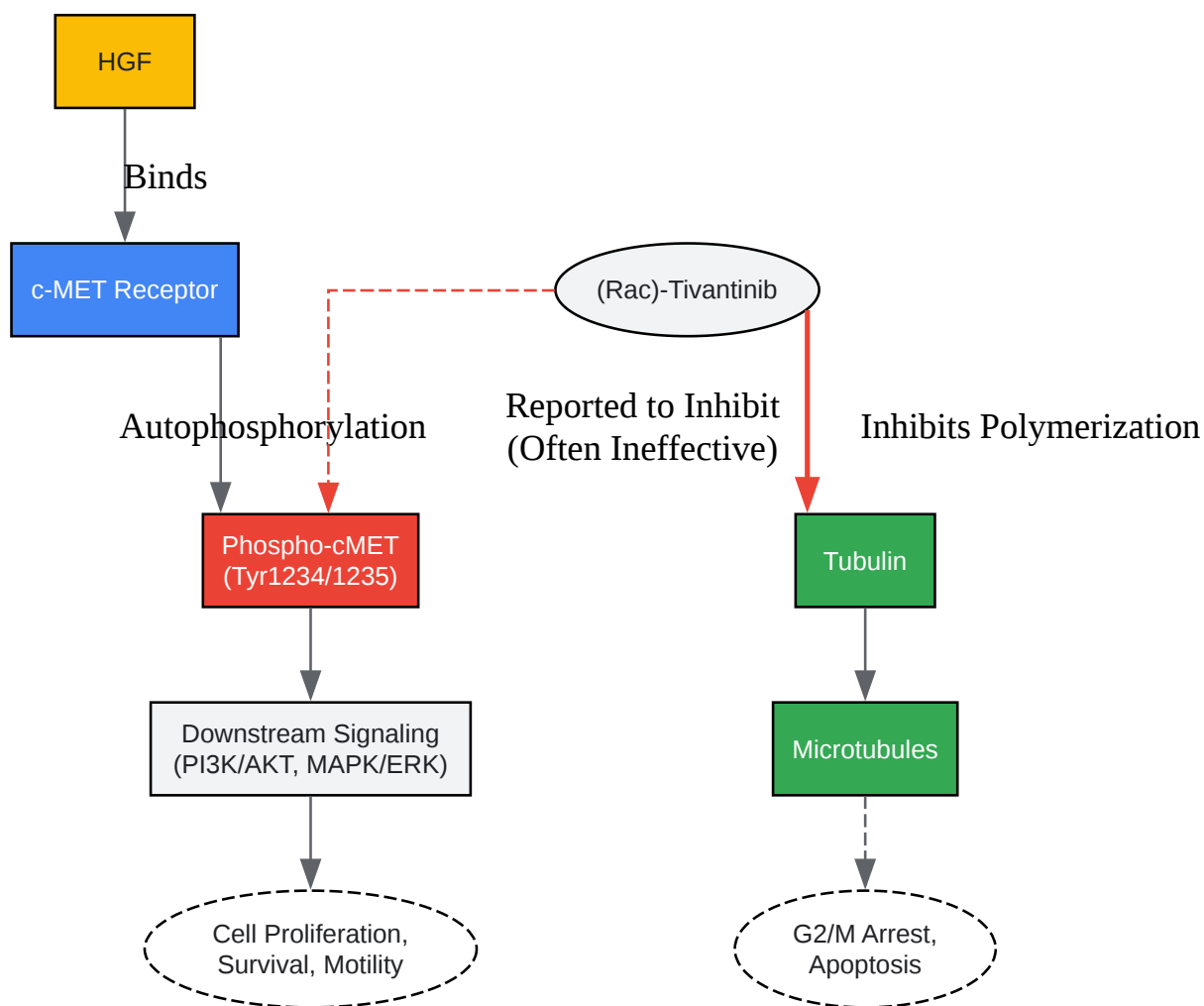
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate with primary antibodies against phospho-c-MET (e.g., Tyr1234/1235) and total c-MET overnight at 4°C.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify band intensities and normalize the phospho-c-MET signal to the total c-MET signal.

Protocol 2: Immunofluorescence for Microtubule Integrity

- Cell Culture: Grow cells on glass coverslips in a multi-well plate.
- Treatment: Treat cells with Tivantinib (e.g., 1 μ M), a positive control microtubule disruptor (e.g., vincristine), and a vehicle control for a suitable duration (e.g., 16-24 hours).
- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
- Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
- Primary Antibody Staining: Incubate with a primary antibody against α -tubulin for 1 hour at room temperature.
- Secondary Antibody Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
- Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

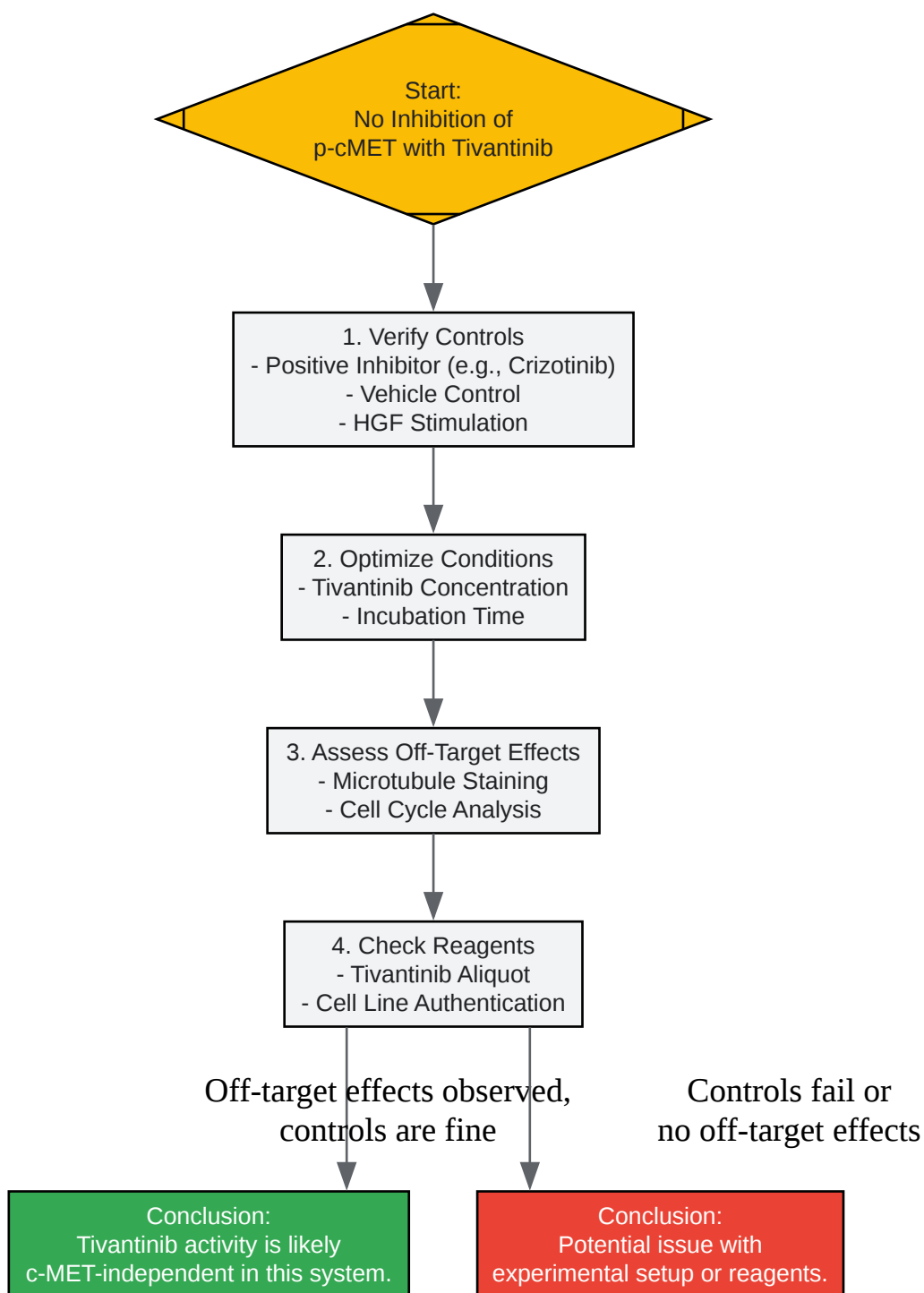
- Imaging: Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and disruption of the filamentous network in Tivantinib-treated cells.

Visualizations



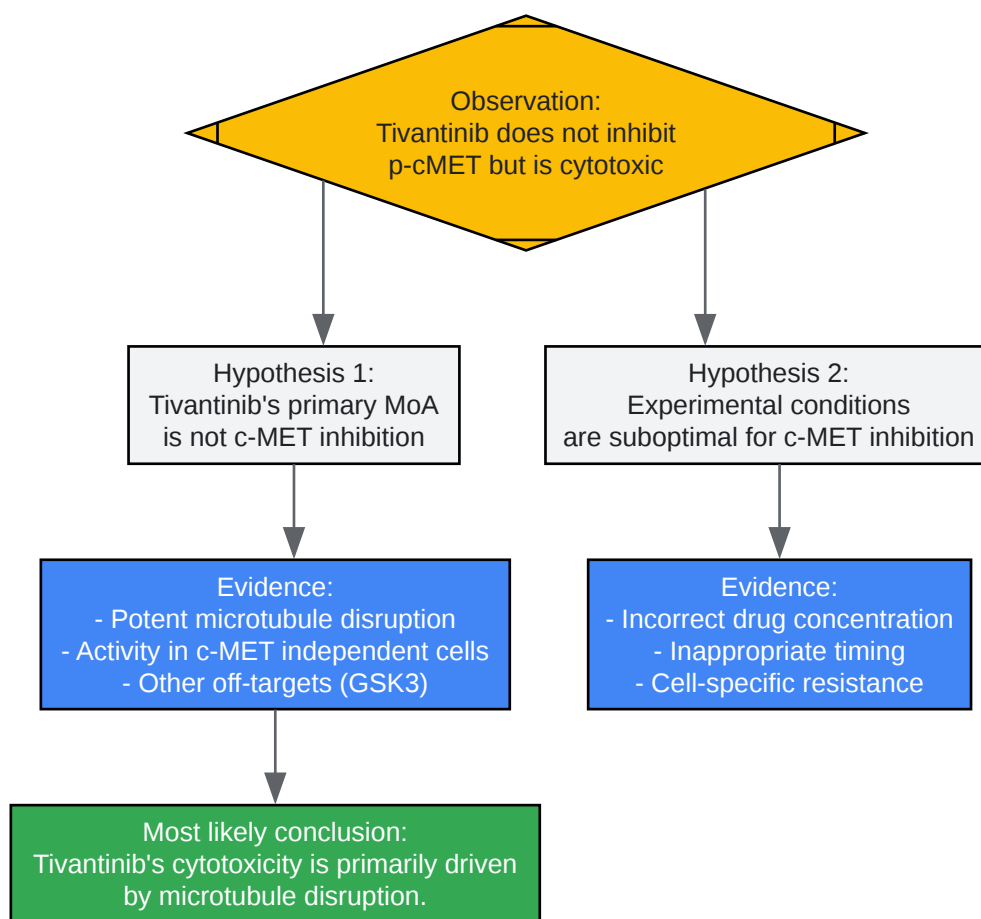
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Caption: c-MET signaling and Tivantinib's dual mechanism.



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Caption: Troubleshooting workflow for Tivantinib experiments.



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Caption: Rationale for Tivantinib's observed effects.

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